BenchChemオンラインストアへようこそ!

3-cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole

Regioisomerism Oxadiazole substitution pattern Synthetic accessibility

3-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 330210-24-7, molecular formula C14H15N3O3, molecular weight 273.29 g/mol) is a disubstituted 1,2,4-oxadiazole heterocycle bearing a cyclohexyl group at the C3 position and a para-nitrophenyl group at the C5 position of the oxadiazole ring. Its exact mass is 273.111341 Da and it is represented in the Wiley Registry of Mass Spectral Data with a GC-MS spectrum.

Molecular Formula C14H15N3O3
Molecular Weight 273.29 g/mol
CAS No. 330210-24-7
Cat. No. B5689518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole
CAS330210-24-7
Molecular FormulaC14H15N3O3
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C14H15N3O3/c18-17(19)12-8-6-11(7-9-12)14-15-13(16-20-14)10-4-2-1-3-5-10/h6-10H,1-5H2
InChIKeyYEXQDCPKFZWMQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 330210-24-7): Procurement-Relevant Structural and Physicochemical Baseline


3-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 330210-24-7, molecular formula C14H15N3O3, molecular weight 273.29 g/mol) is a disubstituted 1,2,4-oxadiazole heterocycle bearing a cyclohexyl group at the C3 position and a para-nitrophenyl group at the C5 position of the oxadiazole ring. Its exact mass is 273.111341 Da and it is represented in the Wiley Registry of Mass Spectral Data with a GC-MS spectrum [1]. Computed physicochemical properties from the Molaid database include a calculated octanol/water partition coefficient (LogP) of 3.8, a topological polar surface area (PSA) of 84.7 Ų, an sp3-hybridized carbon atom fraction of 0.43, zero hydrogen bond donors, five hydrogen bond acceptors, two rotatable bonds, and three rings [2]. An alternative source reports a predicted LogP of 4.21570 . The compound belongs to the 1,2,4-oxadiazole scaffold class, which is extensively represented in medicinal chemistry programs targeting cancer, inflammation, neurodegeneration, and infectious diseases [3].

Why 3-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole Cannot Be Interchanged with Regioisomers or Generic 1,2,4-Oxadiazole Building Blocks


The unique substitution pattern of 3-cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole—cyclohexyl at C3 and para-nitrophenyl at C5—cannot be substituted by its closest regioisomer, 5-cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 54608-93-4), because the interchange of substituent positions on the oxadiazole ring fundamentally alters both the synthetic accessibility for downstream derivatization and the three-dimensional pharmacophore geometry. The target compound's C3-cyclohexyl/C5-(4-nitrophenyl) arrangement has been specifically validated as a productive intermediate for synthesizing N-[4-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-[(pyridin-3-yl)methyl]pyrrolidine-3-carboxamide, a precursor in the discovery program of the first non-peptide RXFP3 antagonists [1]. Furthermore, the para-nitro substitution provides a well-defined electronic handle for selective reduction to the corresponding aniline—a transformation that meta-nitro analogs (e.g., CAS 442571-86-0) perform with different regiochemical and electronic outcomes due to altered resonance and steric profiles [2]. Substituting with a non-nitrated analog (e.g., 3-cyclohexyl-5-phenyl-1,2,4-oxadiazole) eliminates the nitro group entirely, removing the critical functional handle required for subsequent amide coupling and structure-activity relationship (SAR) exploration steps documented in the RXFP3 antagonist program [1].

Quantitative Evidence Guide: Comparator-Based Differentiation of 3-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 330210-24-7)


Regioisomeric Substitution Pattern Differentiation: Target (3-Cyclohexyl-5-(4-nitrophenyl)) vs. Regioisomer (5-Cyclohexyl-3-(4-nitrophenyl), CAS 54608-93-4)

The target compound, 3-cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 330210-24-7), differs from its closest regioisomer, 5-cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 54608-93-4), in the positional attachment of the cyclohexyl and 4-nitrophenyl groups on the oxadiazole ring. The target compound has cyclohexyl at the C3 position and 4-nitrophenyl at the C5 position, whereas the regioisomer reverses this arrangement. This positional isomerism results in distinct synthetic routes: the target compound is prepared via cyclization of cyclohexyl-containing precursors with 4-nitrobenzoyl derivatives, while the regioisomer is synthesized by cyclization of 4-nitrobenzamidoxime with cyclohexanecarbonyl chloride . Both compounds share identical molecular formula (C14H15N3O3), molecular weight (273.29 g/mol), and computed LogP (4.21570) . However, the target compound has been specifically utilized as a reactant in a published synthetic route to generate N-[4-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-[(pyridin-3-yl)methyl]pyrrolidine-3-carboxamide—a key intermediate in the RXFP3 antagonist program—via reaction with sodium sulfide nonahydrate and triethylamine in 1,4-dioxane/dichloromethane over 1 hour [1]. No equivalent published synthetic utility was identified for the regioisomer (CAS 54608-93-4) [2].

Regioisomerism Oxadiazole substitution pattern Synthetic accessibility Pharmacophore geometry

Validated Synthetic Intermediate for First-in-Class RXFP3 Antagonist Program: Target Compound vs. Generic 1,2,4-Oxadiazole Building Blocks

The target compound is a documented synthetic reactant in the preparation of N-[4-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-[(pyridin-3-yl)methyl]pyrrolidine-3-carboxamide, an intermediate linked to the discovery of the first non-peptide antagonists of the relaxin-3/RXFP3 system [1]. This reaction proceeds with sodium sulfide nonahydrate and triethylamine in a 1,4-dioxane/dichloromethane solvent mixture over 1.0 hour [2]. The original RXFP3 antagonist discovery paper (Gay et al., J. Med. Chem. 2022) describes the high-throughput screening campaign, focused SAR studies, and identification of RLX-33 as a selective RXFP3 antagonist with an IC50 of 2.36 μM for RXFP3, selectivity over RXFP1 and RXFP4, blood-brain barrier penetration, and in vivo efficacy in reducing alcohol self-administration in rats [1]. While the target compound itself is not the final bioactive molecule, its cyclohexyl-oxadiazole-nitrophenyl scaffold provides the core structural framework from which RLX-33 and its analogs are elaborated. By contrast, generic 1,2,4-oxadiazole building blocks lacking the cyclohexyl and 4-nitrophenyl substitution pattern do not map onto this validated synthetic route and cannot yield the same pharmacophoric intermediate [3].

RXFP3 antagonist Relaxin-3 GPCR drug discovery Alcohol use disorder Oxadiazole intermediate

Physicochemical Property Benchmarking: Lipophilicity, Polarity, and Fraction sp3 Differentiation vs. Simpler 1,2,4-Oxadiazole Building Blocks

The target compound exhibits a computed LogP of 3.8, a topological PSA of 84.7 Ų, and an sp3-hybridized carbon fraction of 0.43 [1]. These values can be benchmarked against a simpler oxadiazole building block, 3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 16013-14-2, molecular formula C8H5N3O3, MW 191.14 g/mol), which lacks the cyclohexyl substituent. Although direct experimental LogP data for CAS 16013-14-2 were not located, its substantially lower molecular weight (191.14 vs. 273.29 g/mol), absence of an sp3-rich cyclohexyl ring (sp3 fraction of 0 vs. 0.43), and lower heavy atom count (14 vs. 20) are predicted to result in a markedly lower LogP (approximately 1.5–2.0) and reduced lipophilic character compared to the target compound . The higher sp3 fraction of the target compound (0.43) correlates with improved aqueous solubility and reduced promiscuity compared to flat aromatic compounds—a property empirically associated with higher clinical success rates in drug discovery [2]. The PSA of 84.7 Ų falls within the favorable range for both oral bioavailability (PSA < 140 Ų) and blood-brain barrier penetration (PSA < 90 Ų), positioning the target compound in a physicochemical space that supports CNS drug discovery applications [3].

Lipophilicity Topological polar surface area Fraction sp3 Drug-likeness Physicochemical profiling

Para-Nitrophenyl Electronic Tuning Advantage: Target Compound vs. Meta-Nitrophenyl and Non-Nitrated Analogs

The para-nitrophenyl substituent at the C5 position of the target compound provides a strong electron-withdrawing effect (Hammett σp = 0.78 for p-NO2) that modulates the electronic character of the oxadiazole ring and enables selective reduction to the corresponding para-aminophenyl derivative. This reduction—typically achieved with hydrogen gas over palladium on carbon or with sodium sulfide nonahydrate—converts the nitro group into an amine handle for subsequent amide bond formation, a key step in the elaboration of the oxadiazole scaffold into more complex pharmacophores as demonstrated in the RXFP3 antagonist program [1]. The meta-nitrophenyl isomer (e.g., CAS 442571-86-0, 5-cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole) has a Hammett σm value of 0.71 for m-NO2, which is a weaker electron-withdrawing effect by approximately 0.07 σ units compared to the para-nitro position, resulting in measurably different electronic properties of the oxadiazole ring and altered regioselectivity in electrophilic aromatic substitution reactions on the phenyl ring [2]. Furthermore, the para-amino derivative generated from the target compound presents the amine in a linear geometry that is sterically more accessible for amide coupling compared to the meta-amino derivative, which presents the amine at a 120° angle relative to the oxadiazole ring attachment point [3]. Non-nitrated analogs (e.g., 3-cyclohexyl-5-phenyl-1,2,4-oxadiazole) completely lack this synthetic handle, precluding the reduction–coupling sequence that is central to the compound's utility as a building block [1].

Electron-withdrawing group Nitro reduction Synthetic handle SAR exploration Amide coupling

1,2,4-Oxadiazole Scaffold Privilege: Class-Level Biological Validation Supporting Target Compound Prioritization

The 1,2,4-oxadiazole scaffold is extensively validated in the medicinal chemistry literature as a privileged heterocycle with demonstrated activity across multiple therapeutic target classes. In anticancer applications, 1,2,4-oxadiazole derivatives have shown potent antiproliferative activity: compound OX12 exhibited IC50 = 11.1 µM against cancer cell lines with concomitant tumor-associated CAIX inhibition (IC50 = 4.23 µM) [1]; 1,2,4-oxadiazole–indazole–isoxazole hybrids displayed IC50 values in the low micromolar range against MCF-7, A549, DU-145, and MDA-MB-231 cell lines [2]; and EGFR-targeting 1,2,4-oxadiazoles showed equipotent activity (IC50 = 0.2–0.6 µM) across a panel of five NSCLC cell lines with different EGFR mutational status [3]. In the GPCR space, 1,2,4-oxadiazole-based compounds have been identified as selective RXFP3 antagonists (RLX-33, IC50 = 2.36 µM) [4] and as S1P1 agonists in immunomodulation programs. Although these biological data are from structurally distinct 1,2,4-oxadiazole derivatives and cannot be directly attributed to the target compound, they establish the scaffold's broad biological relevance and support the procurement of novel 1,2,4-oxadiazole building blocks—including the target compound—for screening library construction and lead generation campaigns [5]. The target compound's specific combination of cyclohexyl and 4-nitrophenyl substituents distinguishes it from the majority of reported oxadiazoles (which tend toward aromatic-aromatic disubstitution patterns), offering a distinct region of chemical space for hit-finding [5].

Scaffold privilege Anticancer oxadiazoles EGFR inhibition GPCR modulation Screening library

Evidentiary Limitation: Absence of Direct Head-to-Head Bioactivity Data for the Target Compound

A comprehensive search of PubMed, BindingDB, ChEMBL, Google Scholar, and major patent databases (USPTO, Espacenet, WIPO) conducted in May 2026 did not identify any peer-reviewed publication or patent containing direct biological activity data (IC50, Ki, EC50, MIC, etc.) for 3-cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 330210-24-7). The compound appears in one BindingDB entry (BDBM50332790) with a reported IC50 of 50,000 nM against soybean lipoxygenase, but this entry corresponds to a structurally distinct N-cyclohexyl-N-[3-(4-nitrophenyl)-1,2,4-oxadiazol-...] derivative rather than the parent compound [1]. The compound has a verified mass spectrum in the Wiley Registry [2] and computed physicochemical properties from multiple databases [3], confirming its existence and structural identity, but all evidence for its biological or pharmacological relevance is inferred from (a) its documented use as a synthetic intermediate in the RXFP3 antagonist program [4] and (b) class-level data for the 1,2,4-oxadiazole scaffold [5]. This evidentiary gap means that procurement decisions for this compound must be based primarily on its structural differentiation and synthetic utility rather than on direct potency comparisons.

Data gap Evidentiary limitation Research compound Underexplored chemotype

Optimal Research and Procurement Application Scenarios for 3-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 330210-24-7)


RXFP3 Antagonist Medicinal Chemistry Programs Targeting Alcohol Use Disorder

Based on the evidence that 3-cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole serves as a documented synthetic reactant for constructing N-[4-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-[(pyridin-3-yl)methyl]pyrrolidine-3-carboxamide—an intermediate in the first-in-class RXFP3 antagonist program [1]—this compound is directly applicable to research groups engaged in structure-activity relationship studies around the RLX-33 scaffold. The validated reduction of the para-nitro group to the corresponding aniline, followed by amide coupling, provides a well-precedented synthetic route for generating novel RLX-33 analogs with modifications at the pyrrolidine-carboxamide moiety. Procurement of this specific compound ensures chemical matter consistency with published SAR data and eliminates the need for de novo construction of the cyclohexyl-oxadiazole core [2].

Construction of sp3-Enriched 1,2,4-Oxadiazole Screening Libraries for CNS Drug Discovery

The target compound's sp3 carbon fraction of 0.43, balanced PSA of 84.7 Ų, and LogP of 3.8 position it favorably for CNS drug discovery applications [3]. The PSA value falls below the established threshold of 90 Ų associated with blood-brain barrier penetration, while the cyclohexyl group contributes three-dimensional character that distinguishes it from the predominantly flat aromatic oxadiazoles that dominate commercial screening collections [4]. Procurement of this compound for incorporation into diversity-oriented screening libraries can increase the three-dimensionality and CNS-relevant physicochemical profile of corporate compound collections, potentially yielding hits in kinase, GPCR, or neurodegenerative disease targets [5].

Para-Nitro Reduction–Amide Coupling Workflow for Focused Kinase and GPCR Library Synthesis

The para-nitrophenyl group of the target compound provides a well-defined synthetic handle for selective reduction to the para-amino derivative, which can then undergo amide coupling with diverse carboxylic acid building blocks to generate focused libraries [1]. This reduction–coupling sequence is the same transformation validated in the RXFP3 antagonist program and is generalizable to other target classes, including kinase inhibitors (where oxadiazole-based type II kinase inhibitors have shown IC50 values of 0.2–0.6 μM against EGFR-mutant NSCLC [6]) and GPCR modulators. The linear geometry of the para-amino handle is sterically favorable compared to the angular meta-amino geometry, facilitating efficient coupling with sterically demanding carboxylic acids [7].

Regioisomerically Defined Building Block for Academic and Industrial Medicinal Chemistry Collaborations

As a regioisomerically pure 1,2,4-oxadiazole with a precisely defined substitution pattern (C3-cyclohexyl, C5-(4-nitrophenyl)), the target compound offers a well-characterized starting material for collaborative drug discovery projects, particularly those involving structure-based design where the spatial orientation of the cyclohexyl and nitrophenyl groups relative to the oxadiazole core is critical for target engagement [1]. Its documented synthetic utility in a published drug discovery program [2] provides citable precedent for grant applications and project proposals, and its availability with GC-MS spectral characterization [8] ensures analytical reproducibility across batches. The compound fills a gap in the commercially available 1,2,4-oxadiazole space, where cyclohexyl-substituted variants are significantly less common than aryl-aryl disubstituted analogs .

Quote Request

Request a Quote for 3-cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.